

# 2-(4-Chlorophenyl)-1,3-benzoxazole molecular weight

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1,3-benzoxazole

Cat. No.: B073430

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)-1,3-benzoxazole**

## Executive Summary

**2-(4-Chlorophenyl)-1,3-benzoxazole** is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community. As a member of the benzoxazole class, it serves as a crucial structural motif, or "scaffold," in the field of medicinal chemistry and materials science.<sup>[1]</sup> Benzoxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)-1,3-benzoxazole**, detailing its physicochemical properties, a validated synthesis protocol, methods for analytical characterization, potential applications in drug development, and essential safety protocols. The information is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

## Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing experiments and predicting its potential applications.

## Core Chemical Identity

A consistent and unambiguous identification is crucial for scientific communication and regulatory purposes.

Identifier	Value	Source
IUPAC Name	2-(4-chlorophenyl)-1,3-benzoxazole	[4]
CAS Number	1141-35-1	[4][5]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> ClNO	[1][4]
Canonical SMILES	<chem>C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl</chem>	[4]
InChI Key	NTMAGNRMERGORC-UHFFFAOYSA-N	[4][5]

## Quantitative Molecular Data

These quantitative descriptors are essential for computational modeling, analytical method development, and understanding the compound's pharmacokinetic profile.

Property	Value	Source
Molecular Weight	229.66 g/mol	[4][5]
Monoisotopic Mass	229.0294416 Da	[4]
XLogP3-AA (Lipophilicity)	4.1	[4]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	2	[4]
Topological Polar Surface Area	26 Å <sup>2</sup>	[4]

## Physical Characteristics

The physical state and solubility directly influence handling, formulation, and biological availability.

- **Appearance:** The compound is typically a solid, presenting as white to off-white crystals or a fine powder.[1]
- **Solubility:** As an organic compound with significant lipophilicity (XLogP3-AA of 4.1), its solubility in aqueous solutions is limited.[1][4] Solubility is expected to be higher in organic solvents. Key factors influencing its solubility include the choice of solvent (polar vs. non-polar), temperature, and the pH of the medium.[1]

## Synthesis and Purification

The synthesis of **2-(4-Chlorophenyl)-1,3-benzoxazole** is most commonly achieved through the condensation of 2-aminophenol with a substituted benzoic acid. This method is efficient and provides a direct route to the benzoxazole core.

## Reaction Principle

The core reaction involves the formation of an amide bond between 2-aminophenol and 4-chlorobenzoic acid, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the stable oxazole ring. The use of a catalyst like ammonium chloride facilitates the reaction under milder conditions.[6]

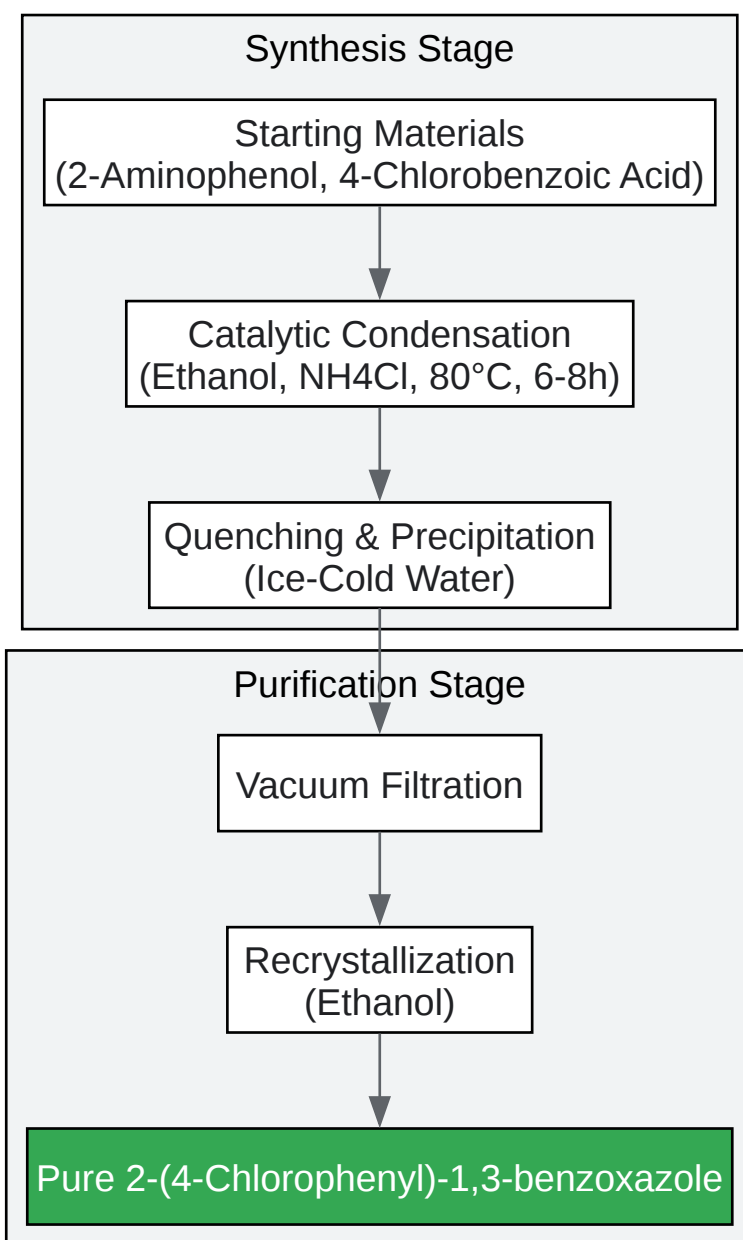
## Detailed Experimental Protocol

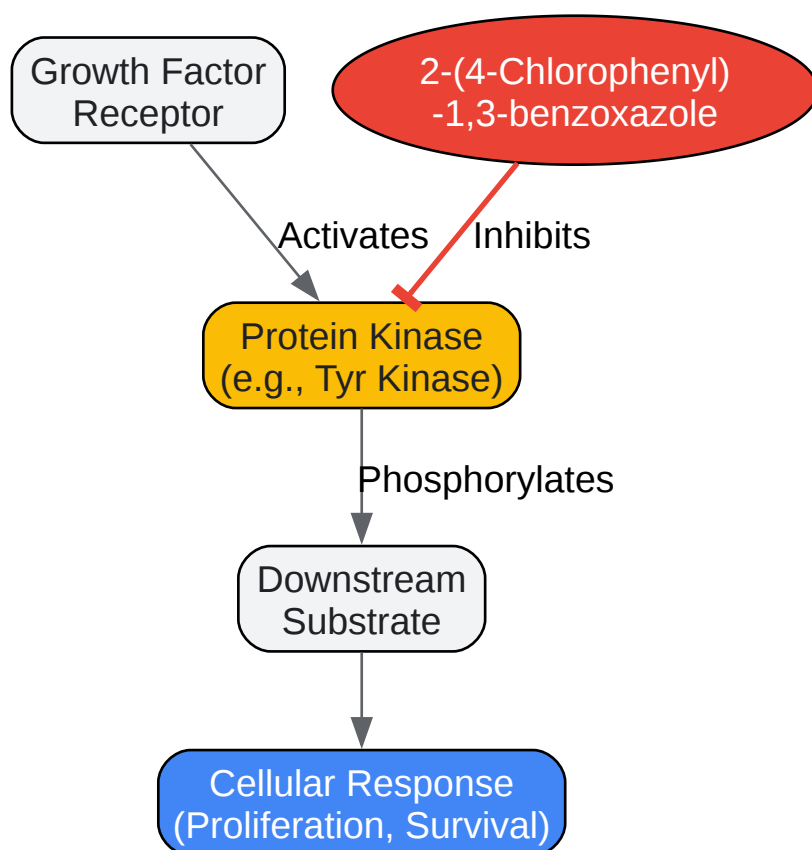
This protocol is adapted from established green synthesis methodologies.[6]

- **Reactant Preparation:** In a round-bottom flask, combine 2-aminophenol (1.09 g) and 4-chlorobenzoic acid (1.56 g).
- **Solvent and Catalyst Addition:** Add ethanol (4-5 mL) as a solvent and ammonium chloride (0.5 g) as a catalyst.
- **Reaction Execution:** Stir the resulting mixture vigorously at 80°C for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Product Precipitation:** Upon completion, pour the warm reaction mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution as a solid.[6]

- Isolation: Collect the precipitated solid by vacuum filtration, washing it with cold water to remove any residual catalyst and water-soluble impurities.
- Purification: Recrystallize the crude solid from ethanol to yield the purified **2-(4-chlorophenyl)-1,3-benzoxazole**.<sup>[6]</sup> A typical yield for this method is high, around 88%.<sup>[6]</sup>

## Synthesis and Purification Workflow





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Caption: Conceptual model of a benzoxazole derivative inhibiting a kinase pathway.

## Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

### GHS Hazard Identification

Hazard Class	Code	Description	Source
Skin Corrosion/Irritation	H315	Causes skin irritation	[4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[4]

## Recommended Handling and Personal Protection

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [7]\* Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] \* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact. [9]
  - \* Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [9]\* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [8]

## Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible substances like strong oxidizing agents. [7][9]\* Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be done via an approved waste disposal facility. [8]

## Conclusion

**2-(4-Chlorophenyl)-1,3-benzoxazole** is a well-characterized compound with a straightforward synthesis and significant potential as a building block for drug discovery and materials science. Its defined physicochemical properties, coupled with the known biological activities of the benzoxazole class, make it a molecule of high interest for further research and development. Adherence to strict safety and handling protocols is essential when working with this compound.

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